

molecular weight of tert-Butyl 5-Norbornene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 5-Norbornene-2-carboxylate*

Cat. No.: B124783

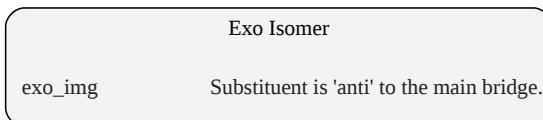
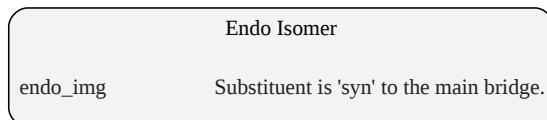
[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl 5-Norbornene-2-carboxylate**: Synthesis, Characterization, and Applications

Abstract

Tert-Butyl 5-Norbornene-2-carboxylate (tBNBC) is a versatile bicyclic monomer and a pivotal intermediate in advanced material science and organic synthesis.^{[1][2]} Characterized by a strained norbornene framework and an acid-labile tert-butyl ester group, this compound is a cornerstone in the development of high-performance polymers through Ring-Opening Metathesis Polymerization (ROMP) and the formulation of chemically amplified photoresists for microlithography.^[3] This guide provides a comprehensive technical overview of tBNBC, detailing its physicochemical properties, stereoisomerism, synthesis protocols, and the analytical methodologies required for its characterization. We will explore the mechanistic rationale behind its synthesis and stereochemical control, and delve into its primary applications, offering field-proven insights for researchers, scientists, and professionals in drug and material development.

Physicochemical Properties and Molecular Structure



Tert-Butyl 5-Norbornene-2-carboxylate is a colorless to pale yellow liquid under standard conditions.^{[4][5]} Its molecular structure is the key to its utility, combining the high ring strain of

the bicyclo[2.2.1]heptene (norbornene) system, which drives polymerization, with a bulky, acid-sensitive tert-butyl ester functional group.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ O ₂	[4][5][6]
Molecular Weight	194.27 g/mol	[4][5][6]
CAS Number	154970-45-3	[4]
Appearance	Colorless to Almost Colorless Clear Liquid	[4]
Boiling Point	103 °C at 10 mmHg	[4]
Flash Point	92 °C	[4]
Specific Gravity	0.98	[4]
Refractive Index	1.46	[4]
Synonyms	5-Norbornene-2-carboxylic acid tert-butyl ester, tert-Butyl Bicyclo[2.2.1]hept-5-ene-2- carboxylate	[6]

Critical Role of Stereoisomerism: Endo vs. Exo

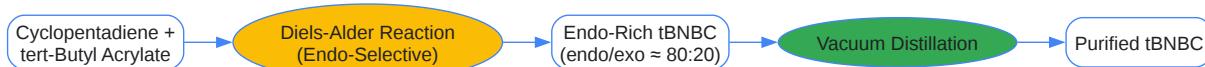
A crucial structural feature of tBNBC is the existence of two stereoisomers: endo and exo. The designation refers to the orientation of the tert-butyl carboxylate substituent relative to the main bicyclic ring. In the exo isomer, the substituent is oriented anti (away from) the longer bridge of the norbornene system, whereas in the endo isomer, it is oriented syn (towards) it. This stereochemical difference significantly influences the molecule's reactivity and the properties of the resulting polymers. The Diels-Alder synthesis inherently favors the endo product, but for many applications, particularly in photoresists, the exo isomer is preferred.[7][8]

[Click to download full resolution via product page](#)

Caption: Steric configurations of **tert-Butyl 5-Norbornene-2-carboxylate**.

Synthesis and Stereochemical Control

The primary industrial synthesis of tBNBC is achieved through a Diels-Alder cycloaddition reaction.^{[9][10][11]} Understanding this process is key to controlling the final product's isomeric ratio.


Protocol: Diels-Alder Synthesis of Endo-Rich tBNBC

This protocol describes the synthesis via the [4+2] cycloaddition of cyclopentadiene and tert-butyl acrylate. The Diels-Alder reaction is known to be endo-selective due to favorable secondary orbital overlap in the transition state, typically yielding an endo/exo ratio of approximately 80:20.^{[9][11]}

Step-by-Step Methodology:

- Reactant Preparation: Freshly crack dicyclopentadiene to obtain cyclopentadiene monomer by heating. Chill the collected cyclopentadiene to 0°C.
- Reaction Setup: In a reaction vessel under a nitrogen atmosphere, add tert-butyl acrylate.
- Cycloaddition: Slowly add the chilled cyclopentadiene to the tert-butyl acrylate while maintaining the reaction temperature below 40°C with cooling. The reaction is exothermic.
- Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by taking aliquots and analyzing via Gas Chromatography (GC) or ¹H-NMR to observe the disappearance of reactants.

- Purification: Upon completion, the crude product is purified by vacuum distillation to yield tBNBC as a clear liquid.

[Click to download full resolution via product page](#)

Caption: Workflow for the Diels-Alder synthesis of tBNBC.

Isomerization: Increasing the Exo Isomer Content

For applications demanding higher exo content, a base-promoted isomerization can be performed.[7][9] The mechanism involves the deprotonation of the α -proton to the carbonyl group, forming a carbanion intermediate which can then be protonated to form either isomer. The system equilibrates to a thermodynamically more stable mixture, which often favors the exo isomer.

Protocol Rationale: Strong, non-nucleophilic bases like sodium tert-butoxide are used in an anhydrous solvent (e.g., THF) to generate the carbanion without causing hydrolysis of the ester.[9][11] The reaction is driven towards thermodynamic equilibrium, which can increase the exo content to approximately 60% or higher depending on conditions.[7][9]


Analytical Characterization and Quality Control

A self-validating protocol requires robust analytical methods to confirm the identity, purity, and isomeric ratio of the synthesized tBNBC.

$^1\text{H-NMR}$ Spectroscopy: This is the definitive method for determining the endo/exo ratio.[9][11] The vinylic protons and the protons on the carbon bearing the ester group exhibit distinct chemical shifts for each isomer, allowing for accurate quantification by integrating the respective signal areas.[8]

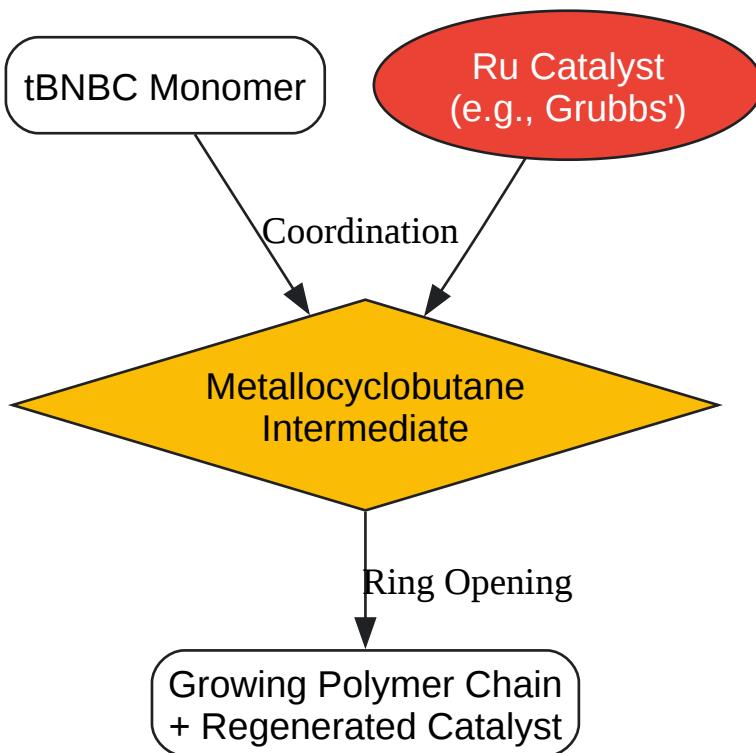
Gas Chromatography (GC): GC is employed to assess the purity of the final product, ensuring it is free from residual starting materials, solvents, or byproducts.[4] A purity of >95% is common for commercially available tBNBC.[4]

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify the endo and exo isomers, providing a complementary method to NMR analysis.[11]

[Click to download full resolution via product page](#)

Caption: Analytical workflow for tBNBC characterization.

Key Applications in Research and Industry


The unique structure of tBNBC makes it a valuable component in several high-technology fields.

Ring-Opening Metathesis Polymerization (ROMP)

tBNBC is an ideal monomer for ROMP, a powerful polymerization method catalyzed by transition metal complexes (e.g., Grubbs' or Schrock catalysts).[3][12]

Causality: The high ring strain of the norbornene double bond provides the thermodynamic driving force for the ring-opening reaction.[13][14] ROMP proceeds via a metal carbene intermediate, opening the bicyclic ring to form a linear polymer with the double bonds preserved in the backbone. The resulting poly(tBNBC) possesses high thermal stability,

excellent transparency, and mechanical strength, making it suitable for advanced engineering plastics and specialty resins.[3]

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Photoresist Materials for Semiconductor Manufacturing

In the electronics industry, tBNBC is a critical component in the formulation of 193 nm photoresists.[3][7]

Mechanism of Action: Polymers containing tBNBC units are largely insoluble in aqueous developers. During the lithography process, exposure to UV light in the presence of a photoacid generator (PAG) releases a strong acid. This acid catalyzes the cleavage of the tert-butyl ester group, converting it into a carboxylic acid. This chemical transformation dramatically increases the polymer's polarity, rendering the exposed regions soluble in the developer solution and allowing for the creation of intricate circuit patterns.

Intermediate in Pharmaceutical and Organic Synthesis

The rigid, well-defined three-dimensional structure of the norbornene scaffold makes tBNBC a valuable building block in complex organic synthesis.[\[1\]](#)[\[15\]](#) It allows for precise stereochemical control during subsequent functionalization, which is a critical requirement in the synthesis of pharmaceutically active compounds.[\[2\]](#)

Handling and Storage

Safety: **Tert-Butyl 5-Norbornene-2-carboxylate** is a combustible liquid. It should be kept away from heat, sparks, and open flames. Standard personal protective equipment, including gloves and safety glasses, should be worn during handling.

Storage: For long-term stability, the compound should be stored in a cool, dark, and well-ventilated place, with a recommended temperature of <15°C.

Conclusion

Tert-Butyl 5-Norbornene-2-carboxylate is more than a simple chemical; it is an enabling molecule at the interface of polymer chemistry, material science, and organic synthesis. Its utility is derived directly from its unique structural attributes: a strain-releasable bicyclic core for polymerization, an acid-labile ester for advanced lithography, and a rigid stereodefined framework for complex synthesis. A thorough understanding of its synthesis, stereochemistry, and analytical validation is essential for harnessing its full potential in developing next-generation materials and therapeutics.

References

- **tert-Butyl 5-Norbornene-2-carboxylate** (endo- and exo- mixture). (n.d.). Vertex AI Search.
- 5-Norbornene-2-carboxylic-t-butyl ester | C12H18O2. (n.d.). PubChem.
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (n.d.). Scirp.org.
- Manufacture supply **tert-Butyl 5-norbornene-2-carboxylate** cas 154970-45-3. (n.d.). UCHEM.
- Process for producing 5-norbornene-2-carboxylic acid and its ester. (n.d.). Google Patents.
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (n.d.). Semantic Scholar.
- **tert-Butyl 5-norbornene-2-carboxylate** CAS 154970-45-3 - High-Performance Monomer. (n.d.). UCHEM.

- (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (2016). ResearchGate.
- Sourcing **tert-Butyl 5-Norbornene-2-carboxylate**: Your Guide to a Key Organic Synthesis Intermediate. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. (n.d.). Caltech Authors.
- Understanding Chemical Intermediates: The Case of **tert-Butyl 5-Norbornene-2-carboxylate**. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers. (n.d.). Royal Society of Chemistry.
- Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex $\text{Na}[\text{W}_2(\mu\text{-Cl})_3\text{Cl}_4(\text{THF})_2]$. (n.d.). MDPI.
- Ring-opening metathesis polymerization of norbornene- benzoladderene (macro)monomers. (2023). RSC Publishing.
- Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. (n.d.). Scientific Research Publishing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. myuchem.com [myuchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. myuchem.com [myuchem.com]
- 6. 5-Norbornene-2-carboxylic t-Butyl ester | C₁₂H₁₈O₂ | CID 55253387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic Acidâ€¢Rapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 9. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 10. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media [authors.library.caltech.edu]
- 13. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. tert-Butyl 5-norbornene-2-carboxylate | 154970-45-3 [chemicalbook.com]
- To cite this document: BenchChem. [molecular weight of tert-Butyl 5-Norbornene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124783#molecular-weight-of-tert-butyl-5-norbornene-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com